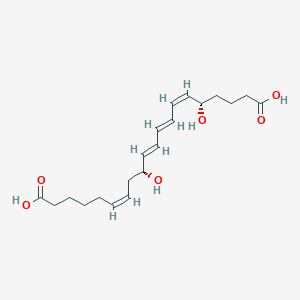

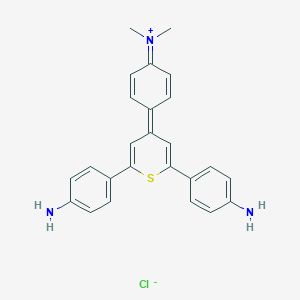

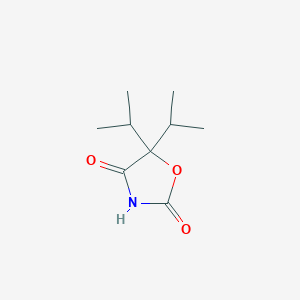

![molecular formula C28H18F2K5N3O14 B162722 五钾-2-[6-[双(羧甲基)氨基]-5-[2-[6-[双(羧甲基)氨基]-2,3-二氟苯氧基]乙氧基]-1-苯并呋喃-2-基]-1,3-恶唑-5-羧酸酯](/img/structure/B162722.png)

五钾-2-[6-[双(羧甲基)氨基]-5-[2-[6-[双(羧甲基)氨基]-2,3-二氟苯氧基]乙氧基]-1-苯并呋喃-2-基]-1,3-恶唑-5-羧酸酯

描述

Fura-FF (钾盐) 是一种低亲和力荧光染料,用于钙检测。它是钙指示剂 fura-2 的二氟化衍生物。与 fura-2 不同,Fura-FF 对镁的敏感性可忽略不计,从而减少了此阳离子的干扰。 该化合物特别适用于研究高浓度钙的隔室,例如线粒体,或在钙缓冲能力相对较低的细胞系统中,例如神经元树突和棘 .

科学研究应用

Fura-FF (钾盐) 在科学研究中具有广泛的应用,包括:

作用机制

Fura-FF (钾盐) 通过与钙离子结合发挥作用,导致其激发/发射光谱发生变化。这种变化允许通过荧光测量来检测钙水平。 该化合物对钙的低亲和力使其适用于研究高钙浓度,而不会受到镁离子的明显干扰 .

生化分析

Biochemical Properties

Fura-FF potassium salt plays a significant role in biochemical reactions, particularly in calcium signaling . It interacts with calcium ions, changing its fluorescence properties based on the concentration of calcium . This property allows it to be used as a tool for studying calcium dynamics in various biological systems .

Cellular Effects

Fura-FF potassium salt has profound effects on various types of cells and cellular processes. It influences cell function by providing a means to visualize and quantify intracellular calcium concentrations . Changes in calcium concentration can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Fura-FF potassium salt involves its binding to calcium ions. The binding of calcium alters the spectral properties of Fura-FF, allowing the visualization of calcium concentrations . This does not involve traditional enzyme inhibition or activation but is a physical-chemical interaction that results in a change in fluorescence .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fura-FF potassium salt can change over time. It is stable under typical storage conditions, but its fluorescence can decrease over time due to photobleaching . Long-term effects on cellular function are typically related to changes in calcium dynamics that are observed using this indicator .

Dosage Effects in Animal Models

The effects of Fura-FF potassium salt can vary with different dosages in animal models. Higher concentrations allow for the detection of lower calcium concentrations . Very high concentrations can potentially interfere with cellular function .

Metabolic Pathways

Fura-FF potassium salt is not involved in metabolic pathways as it is not metabolized by the cell . It is used as a tool to study calcium metabolism by providing a means to visualize and quantify intracellular calcium concentrations .

Transport and Distribution

Fura-FF potassium salt is typically loaded into cells using ester loading techniques . Once inside the cell, it is hydrolyzed to the active form and can bind to calcium . It is distributed throughout the cytosol and can also be loaded into organelles to study compartment-specific calcium dynamics .

Subcellular Localization

The subcellular localization of Fura-FF potassium salt is primarily in the cytosol, but it can also be targeted to specific organelles using specialized loading techniques . Its activity and function are the same regardless of its location, and it acts as a fluorescent indicator of calcium concentrations .

准备方法

合成路线和反应条件

Fura-FF (钾盐) 的合成涉及母体化合物 fura-2 的二氟化。具体的合成路线和反应条件是专有的,未在公开中详细披露。

工业生产方法

Fura-FF (钾盐) 的工业生产方法尚未广泛公布。该化合物通常在专门的实验室中生产,并由化学公司供应,用于研究目的。 生产过程可能涉及严格的质量控制措施,以确保高纯度和一致性 .

化学反应分析

反应类型

Fura-FF (钾盐) 主要经历与其作为钙指示剂的功能相关的反应。这些反应包括:

常用试剂和条件

Fura-FF (钾盐) 使用中涉及的主要试剂是钙离子。 该化合物通常在生理条件下(例如,pH 7.0,37°C)的水溶液中使用,以监测生物系统中的钙水平 .

形成的主要产物

Fura-FF (钾盐) 与钙离子相互作用形成的主要产物是荧光复合物,该复合物在特定波长下发射光,从而可以检测和量化钙水平 .

相似化合物的比较

类似化合物

Fura-2: 一种高亲和力钙指示剂,对镁具有显着的敏感性

Mag-Fura-2: 另一种钙指示剂,具有不同的结合性质和光谱特性

Fura-FF (钾盐) 的独特性

Fura-FF (钾盐) 的独特性在于其对钙的低亲和力和可忽略的镁敏感性。 这些特性使其特别适用于研究特定细胞隔室(如线粒体和神经元树突)中的高钙浓度 .

属性

IUPAC Name |

pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23F2N3O14.5K/c29-14-1-2-15(32(9-21(34)35)10-22(36)37)26(25(14)30)45-4-3-44-18-5-13-6-19(27-31-8-20(47-27)28(42)43)46-17(13)7-16(18)33(11-23(38)39)12-24(40)41;;;;;/h1-2,5-8H,3-4,9-12H2,(H,34,35)(H,36,37)(H,38,39)(H,40,41)(H,42,43);;;;;/q;5*+1/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFKAYBOWPHSOE-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])F)F.[K+].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18F2K5N3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

853.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

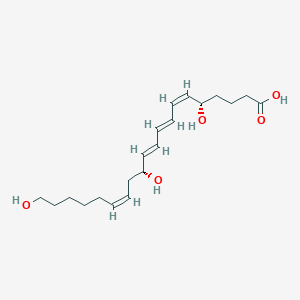

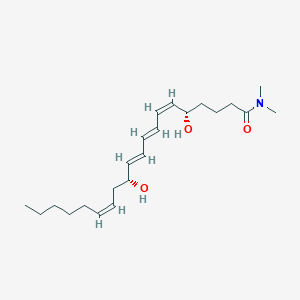

![(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4-acetyloxy-3,5-dihydroxyoxan-2-yl]oxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid](/img/structure/B162651.png)

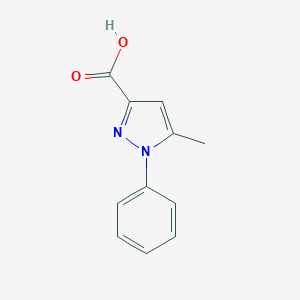

![1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B162652.png)